

Amino-PEG3-2G Degrader-1 and the Ubiquitin-Proteasome System: A Technical Guide

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Compound of Interest		
Compound Name:	Amino-PEG3-2G degrader-1	
Cat. No.:	B15602772	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino-PEG3-2G degrader-1, a chemical entity designed for the synthesis of Autophagy-Targeting Chimeras (AUTACs), and its fundamental relationship with the ubiquitin-proteasome system (UPS). AUTACs represent an emerging therapeutic modality for targeted protein degradation, offering the potential to address previously "undruggable" targets. This document will delve into the core concepts, hypothetical signaling pathways, and generalized experimental protocols relevant to the evaluation of compounds derived from Amino-PEG3-2G degrader-1. While specific quantitative data for this particular degrader is not publicly available, this guide will equip researchers with the necessary theoretical framework and practical methodologies for its application and evaluation.

Introduction to Amino-PEG3-2G Degrader-1

Amino-PEG3-2G degrader-1 is a bifunctional molecule that serves as a building block in the synthesis of AUTACs.[1][2][3][4] It comprises two key components: a polyethylene glycol (PEG) linker and a pyrazole-linked p-fluorobenzyl guanine (FBnG) tag.[1][2][3][4] The FBnG tag is recognized by the cellular machinery involved in protein degradation, specifically the ubiquitin-proteasome system.[1][2][3][4] By incorporating Amino-PEG3-2G degrader-1 into a chimeric molecule that also includes a ligand for a protein of interest (POI), researchers can create a degrader that selectively targets the POI for degradation.



The Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system is a major pathway for regulated protein degradation in eukaryotic cells, playing a critical role in maintaining cellular homeostasis.[5][6] This process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for destruction by the proteasome. The key enzymes in this cascade are:

- E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
- E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
- E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

Mechanism of Action: The AUTAC Approach

AUTACs leverage the cell's natural degradation pathways to eliminate target proteins. Unlike PROTACs (Proteolysis-Targeting Chimeras) which primarily rely on the proteasome, AUTACs can also induce autophagy. The FBnG tag within **Amino-PEG3-2G degrader-1** is designed to be recognized by the UPS. The general mechanism is as follows:

- Ternary Complex Formation: The AUTAC, synthesized using **Amino-PEG3-2G degrader-1**, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase.
- Ubiquitination: This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI, forming a polyubiquitin chain.
- Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Additionally, certain AUTACs can induce K63-linked polyubiquitination, which is a signal for selective autophagy, leading to lysosomal degradation of the target.[7][8][9]

Hypothetical Signaling Pathway and Experimental Workflow

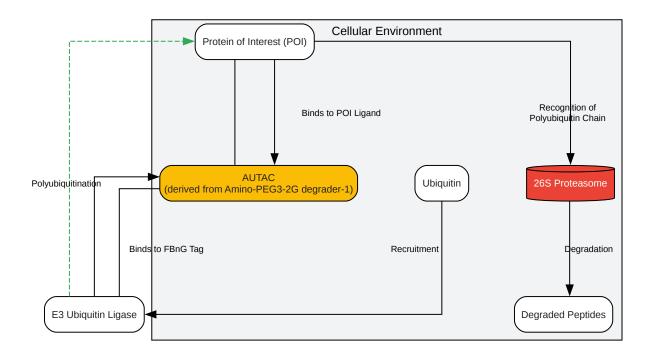




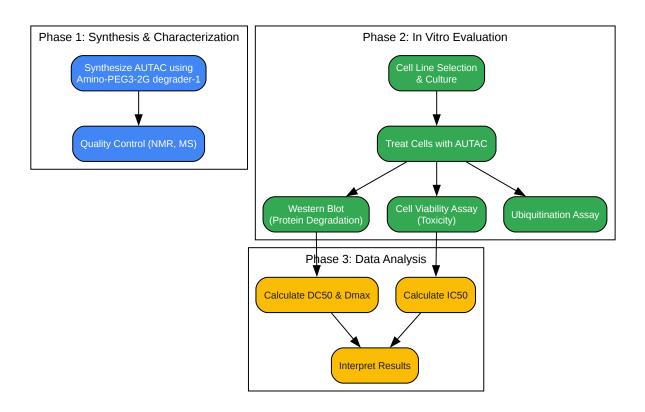


The following diagrams illustrate the conceptual signaling pathway of an AUTAC derived from **Amino-PEG3-2G degrader-1** and a general experimental workflow for its evaluation.









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